molecular formula C6H4I2O2S B12067268 Methyl 3,5-diiodo-2-thiophenecarboxylate CAS No. 1389315-10-9

Methyl 3,5-diiodo-2-thiophenecarboxylate

Cat. No.: B12067268
CAS No.: 1389315-10-9
M. Wt: 393.97 g/mol
InChI Key: YHKDNDZSUULRAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3,5-diiodo-2-thiophenecarboxylate is an organoiodine compound with the molecular formula C6H4I2O2S This compound is characterized by the presence of two iodine atoms attached to the thiophene ring, which is a five-membered aromatic ring containing sulfur The ester functional group is attached to the second carbon of the thiophene ring, making it a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,5-diiodo-2-thiophenecarboxylate typically involves the iodination of methyl 2-thiophenecarboxylate. The process can be summarized as follows:

    Starting Material: Methyl 2-thiophenecarboxylate.

    Iodination: The iodination reaction is carried out using iodine (I2) and an oxidizing agent such as potassium iodate (KIO3) or hydrogen peroxide (H2O2) in an acidic medium. The reaction conditions are typically controlled to ensure selective iodination at the 3 and 5 positions of the thiophene ring.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to carry out the iodination reaction under controlled conditions.

    Continuous Monitoring: The reaction is continuously monitored to ensure the desired product yield and purity.

    Automated Purification: Automated purification systems, such as high-performance liquid chromatography (HPLC), are employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-diiodo-2-thiophenecarboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride) in an aprotic solvent (e.g., dimethylformamide).

    Oxidation: Oxidizing agents (e.g., m-CPBA) in an organic solvent (e.g., dichloromethane).

    Reduction: Reducing agents (e.g., LiAlH4) in an anhydrous solvent (e.g., diethyl ether).

Major Products

    Substitution: Derivatives with substituted groups at the 3 and 5 positions.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

Scientific Research Applications

Methyl 3,5-diiodo-2-thiophenecarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organoiodine compounds.

    Biology: Investigated for its potential as a radiolabeled compound for imaging studies.

    Medicine: Explored for its potential use in drug development, particularly in the design of iodine-containing pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 3,5-diiodo-2-thiophenecarboxylate involves its interaction with molecular targets through its iodine atoms and ester group. The iodine atoms can participate in halogen bonding, while the ester group can undergo hydrolysis or other chemical transformations. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Methyl 3,5-diiodo-2-thiophenecarboxylate can be compared with other similar compounds, such as:

    Methyl 2-thiophenecarboxylate: Lacks the iodine atoms, making it less reactive in halogen bonding.

    Methyl 3-iodo-2-thiophenecarboxylate: Contains only one iodine atom, resulting in different reactivity and properties.

    Methyl 3,5-dibromo-2-thiophenecarboxylate: Contains bromine atoms instead of iodine, leading to different chemical and physical properties.

Properties

CAS No.

1389315-10-9

Molecular Formula

C6H4I2O2S

Molecular Weight

393.97 g/mol

IUPAC Name

methyl 3,5-diiodothiophene-2-carboxylate

InChI

InChI=1S/C6H4I2O2S/c1-10-6(9)5-3(7)2-4(8)11-5/h2H,1H3

InChI Key

YHKDNDZSUULRAD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(S1)I)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.